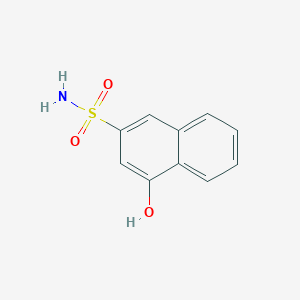
Bismuth, compd. with ytterbium (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, compd. with ytterbium (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is composed of bismuth and ytterbium in a 1:1 ratio and has been studied for its potential applications in various fields such as medicine, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of bismuth, compd. with ytterbium (1:1) is not fully understood. However, it is believed that the compound may exert its antimicrobial effects by disrupting the cell wall of bacteria, leading to cell death. In medical imaging, the compound may act as a contrast agent by enhancing the visibility of certain tissues or organs in medical images.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of bismuth, compd. with ytterbium (1:1) are not well studied. However, it is believed that the compound may have low toxicity and may be well tolerated in the body. Further studies are needed to fully understand the effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using bismuth, compd. with ytterbium (1:1) in lab experiments is its unique properties. This compound has been shown to exhibit antimicrobial properties, making it useful in studying bacterial infections. Additionally, its potential use in catalysis and materials science makes it a valuable compound for studying various chemical reactions and processes. However, one of the main limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for research on bismuth, compd. with ytterbium (1:1). In medicine, further studies are needed to fully understand the antimicrobial properties of this compound and its potential use in treating bacterial infections. In materials science, more research is needed to explore the potential use of this compound in developing new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body. Overall, bismuth, compd. with ytterbium (1:1) has significant potential for further research and development in various fields.
Méthodes De Synthèse
The synthesis of bismuth, compd. with ytterbium (1:1) can be achieved through various methods. One of the most common methods is the solid-state reaction method, where bismuth oxide and ytterbium oxide are mixed and heated at high temperatures to form the compound. Another method involves the reaction of bismuth nitrate and ytterbium nitrate in an aqueous solution followed by precipitation and drying.
Applications De Recherche Scientifique
Bismuth, compd. with ytterbium (1:1) has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its antimicrobial properties and its potential use as a contrast agent in medical imaging. In materials science, it has been studied for its potential use in the development of new materials with unique properties. In catalysis, it has been investigated for its potential use as a catalyst in various reactions.
Propriétés
Numéro CAS |
12010-61-6 |
|---|---|
Nom du produit |
Bismuth, compd. with ytterbium (1:1) |
Formule moléculaire |
BiYb |
Poids moléculaire |
382.03 g/mol |
Nom IUPAC |
bismuth;ytterbium |
InChI |
InChI=1S/Bi.Yb |
Clé InChI |
LFTVQMXNFSJCFX-UHFFFAOYSA-N |
SMILES |
[Yb].[Bi] |
SMILES canonique |
[Yb].[Bi] |
Autres numéros CAS |
12010-61-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



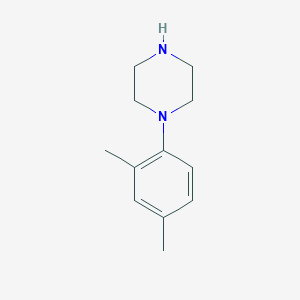
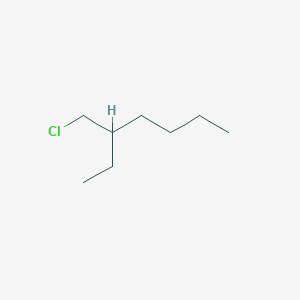
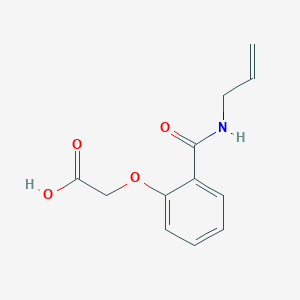
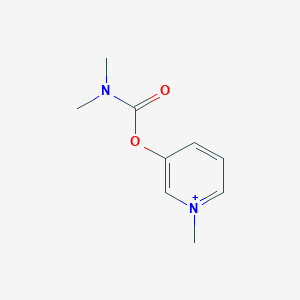

![Benzo[G]chrysene](/img/structure/B86070.png)

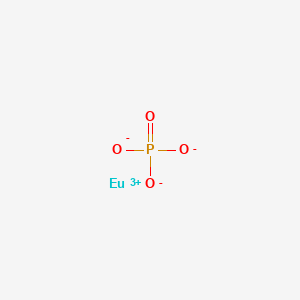
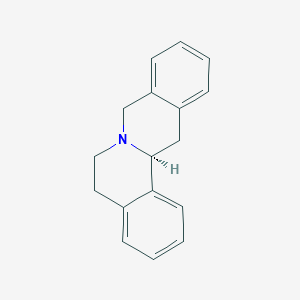

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
